6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde

Catalog No.
S15844608
CAS No.
M.F
C10H7FN2O2
M. Wt
206.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde

Product Name

6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde

IUPAC Name

6-fluoro-3-methoxyquinoxaline-5-carbaldehyde

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

InChI

InChI=1S/C10H7FN2O2/c1-15-9-4-12-8-3-2-7(11)6(5-14)10(8)13-9/h2-5H,1H3

InChI Key

SMHFUWABTJHONP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=CC(=C(C2=N1)C=O)F

6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde is a synthetic organic compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing two nitrogen atoms. This compound features a fluorine atom at the sixth position and a methoxy group at the third position of the quinoxaline ring, along with an aldehyde functional group at the fifth position. The molecular formula of 6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde is C_10H_8F N_2O_2, and its molecular weight is approximately 202.18 g/mol. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Due to its reactive functional groups:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: This compound can engage in condensation reactions with amines to form imines or with other carbonyl compounds to yield various products.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The fluorine atom and methoxy group can influence electrophilic substitution reactions on the quinoxaline ring, allowing for further functionalization.

The biological activities of 6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde are of significant interest in medicinal chemistry. Research indicates that quinoxaline derivatives exhibit various pharmacological properties:

  • Antimicrobial Activity: Some studies have shown that quinoxaline derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.
  • Antitumor Activity: Certain quinoxaline compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects: Quinoxaline derivatives are also being investigated for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
  • Inhibition of Enzymes: Some derivatives have been found to inhibit specific enzymes, contributing to their therapeutic potential in various diseases.

The synthesis of 6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde typically involves several steps:

  • Formation of Quinoxaline Ring: The initial step often involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions to form the quinoxaline core.
  • Introduction of Fluorine Atom: Fluorination can be achieved through electrophilic fluorination methods using reagents such as Selectfluor or other fluorinating agents.
  • Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Aldehyde Functionalization: Finally, the introduction of the aldehyde group can be accomplished through oxidation of a corresponding alcohol or direct formylation using reagents like formic acid or Vilsmeier-Haack reagent.

6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde has potential applications across various fields:

  • Pharmaceutical Development: Due to its biological activities, it serves as a lead compound for developing new drugs targeting infectious diseases and cancers.
  • Chemical Probes: This compound can be utilized as a chemical probe in biological research to study enzyme functions and interactions within cellular pathways.
  • Material Science: Its unique properties may also find applications in material science, particularly in developing organic electronic materials or sensors.

Interaction studies involving 6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde focus on its binding affinity and activity against biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action and therapeutic potential.
  • Receptor Interaction: Studies examining its interaction with neurotransmitter receptors may reveal its effects on neurological pathways.
  • Enzyme Inhibition Assays: These assays help determine the inhibitory effects on various enzymes, providing data on its pharmacological profile.

Several compounds share structural similarities with 6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Properties
6-ChloroquinoxalineChlorine atom instead of fluorineExhibits different reactivity patterns
3-MethoxyquinoxalineLacks aldehyde functionalityKnown for neuroprotective effects
2-MethylquinoxalineMethyl group at the second positionDemonstrates distinct antimicrobial activity
7-NitroquinoxalineNitro group at the seventh positionPotent antitumor activity

Each compound's unique functional groups and substitutions influence its chemical reactivity and biological activity, making them valuable for different research applications and therapeutic developments.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

206.04915563 g/mol

Monoisotopic Mass

206.04915563 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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